molecular formula C16H26N4O2 B6978844 tert-butyl N-[1-(1H-pyrazol-5-ylmethylamino)spiro[3.3]heptan-3-yl]carbamate

tert-butyl N-[1-(1H-pyrazol-5-ylmethylamino)spiro[3.3]heptan-3-yl]carbamate

Cat. No.: B6978844
M. Wt: 306.40 g/mol
InChI Key: NCUXJERIJSZGLR-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(1H-pyrazol-5-ylmethylamino)spiro[33]heptan-3-yl]carbamate is a complex organic compound featuring a spirocyclic structure

Properties

IUPAC Name

tert-butyl N-[1-(1H-pyrazol-5-ylmethylamino)spiro[3.3]heptan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-15(2,3)22-14(21)19-13-9-12(16(13)6-4-7-16)17-10-11-5-8-18-20-11/h5,8,12-13,17H,4,6-7,9-10H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUXJERIJSZGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C12CCC2)NCC3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-[1-(1H-pyrazol-5-ylmethylamino)spiro[3.3]heptan-3-yl]carbamate involves multiple steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes nitrosation, reduction, esterification, amino group protection, and condensation steps. The overall yield of the synthesis is approximately 59.5% . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Tert-butyl N-[1-(1H-pyrazol-5-ylmethylamino)spiro[3.3]heptan-3-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl N-[1-(1H-pyrazol-5-ylmethylamino)spiro[3.3]heptan-3-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(1H-pyrazol-5-ylmethylamino)spiro[3.3]heptan-3-yl]carbamate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl N-[1-(1H-pyrazol-5-ylmethylamino)spiro[3.3]heptan-3-yl]carbamate can be compared with other spirocyclic compounds and pyrazole derivatives. Similar compounds include:

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